molecular formula C11H13ClO B14604239 Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- CAS No. 58876-96-3

Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-

Cat. No.: B14604239
CAS No.: 58876-96-3
M. Wt: 196.67 g/mol
InChI Key: XHJAJSORQYLAON-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- is an organic compound that belongs to the family of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and an ether group containing a 3-methyl-2-butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-methyl-2-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The 3-methyl-2-butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the double bond in the 3-methyl-2-butenyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: Formation of phenols, amines, or thiophenols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated or hydrogenated products.

Scientific Research Applications

Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets. The chlorine atom and the ether linkage can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The molecular pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of the 3-methyl-2-butenyl group.

    Benzene, 1-bromo-4-[(3-methyl-2-butenyl)oxy]-: Similar structure but with a bromine atom instead of chlorine.

    Benzene, 1-chloro-4-ethoxy-: Similar structure but with an ethoxy group instead of the 3-methyl-2-butenyl group.

Uniqueness

Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of the 3-methyl-2-butenyl ether group, which imparts distinct chemical and biological properties

Properties

CAS No.

58876-96-3

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-chloro-4-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C11H13ClO/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-7H,8H2,1-2H3

InChI Key

XHJAJSORQYLAON-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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